molecular formula C12H16O B15280398 (S)-1-Phenylhex-5-en-3-ol

(S)-1-Phenylhex-5-en-3-ol

Cat. No.: B15280398
M. Wt: 176.25 g/mol
InChI Key: AYQFIGASVMPYQZ-GFCCVEGCSA-N
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Description

(S)-1-Phenylhex-5-en-3-ol is an organic compound characterized by a phenyl group attached to a hexenol chain. This compound is notable for its chirality, with the (S)-enantiomer being of particular interest due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenylhex-5-en-3-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. This process often employs reagents such as borane or lithium aluminum hydride in the presence of a chiral ligand to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenylhex-5-en-3-ol undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Phenylhexenone, phenylhexanoic acid

    Reduction: Phenylhexanol, hexane derivatives

    Substitution: Halogenated phenylhexenols, nitrophenylhexenols

Scientific Research Applications

(S)-1-Phenylhex-5-en-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-1-Phenylhex-5-en-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial effects could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

    ®-1-Phenylhex-5-en-3-ol: The enantiomer of (S)-1-Phenylhex-5-en-3-ol, with different biological activity and properties.

    Phenylhexane: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.

    Phenylhexanol: Similar structure but lacks the double bond, affecting its chemical and biological properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and other structurally similar compounds.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(3S)-1-phenylhex-5-en-3-ol

InChI

InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-/m1/s1

InChI Key

AYQFIGASVMPYQZ-GFCCVEGCSA-N

Isomeric SMILES

C=CC[C@H](CCC1=CC=CC=C1)O

Canonical SMILES

C=CCC(CCC1=CC=CC=C1)O

Origin of Product

United States

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